molecular formula C7H4Cl2F2 B3246998 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene CAS No. 1807133-11-4

1-Chloro-4-(chloromethyl)-2,3-difluorobenzene

Cat. No.: B3246998
CAS No.: 1807133-11-4
M. Wt: 197.01
InChI Key: NXVXTVUHFVIRAX-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the chloromethylation of 2,3-difluorobenzene, followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(chloromethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-(chloromethyl)-2,3-difluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the manufacture of specialty chemicals, including polymers and resins, due to its reactivity and stability.

Mechanism of Action

The mechanism by which 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and fluorine atoms enhance the compound’s ability to form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Chloro-4-(chloromethyl)-2,3-difluorobenzene can be compared with other similar compounds such as:

    1-Chloro-4-(chloromethyl)benzene: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    1-Chloro-2,3-difluorobenzene: Lacks the chloromethyl group, affecting its reactivity and applications.

    4-Chlorobenzyl chloride: Similar structure but without the fluorine atoms, leading to different chemical properties and uses.

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVXTVUHFVIRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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